N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide
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Overview
Description
N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction where two rings share a single atom. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the dimethylamino and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs robust and scalable reaction conditions to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and diazaspiro compounds, such as:
- N,N-dimethyl-2-((5S,9S)-9-methyl-1-oxo-7-(2-phenylethyl)-2,7-diazaspiro[4.4]nonan-2-yl)acetamide
- Spiro[2.2]pentane
Uniqueness
What sets N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[44]nonan-2-yl)acetamide apart is its specific spirocyclic structure and the presence of both dimethylamino and acetamide functional groups
Properties
IUPAC Name |
N,N-dimethyl-2-[(5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)15(21)11-20-9-8-17(16(20)22)12-18-10-14(17)13-6-4-3-5-7-13/h3-7,14,18H,8-12H2,1-2H3/t14-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISBWLNCPZPRAC-WMLDXEAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2(C1=O)CNCC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1CC[C@@]2(C1=O)CNC[C@H]2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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